molecular formula C11H12O5S B1297702 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid CAS No. 7028-79-7

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid

Cat. No.: B1297702
CAS No.: 7028-79-7
M. Wt: 256.28 g/mol
InChI Key: LOIRMIGGBFNYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid is an organic compound that features a phenyl ring substituted with a methylsulfonyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid typically involves the reaction of 4-(Methylsulfonyl)phenylacetic acid with appropriate reagents. One common method includes the following steps:

    Starting Material: 4-(Methylsulfonyl)phenylacetic acid.

    Reagents: Morpholine and elemental sulfur.

    Reaction Conditions: The reaction mixture is refluxed at 398 K for 2 hours, followed by the addition of a 3N solution of sodium hydroxide and further refluxing for 30 minutes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methylsulfonyl group and a butanoic acid moiety makes it a versatile intermediate in organic synthesis and a potential therapeutic agent.

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c1-17(15,16)9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIRMIGGBFNYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345254
Record name 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7028-79-7
Record name 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.